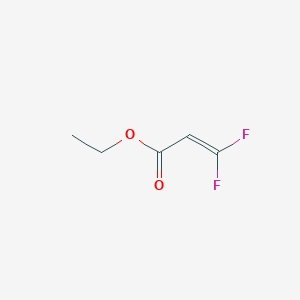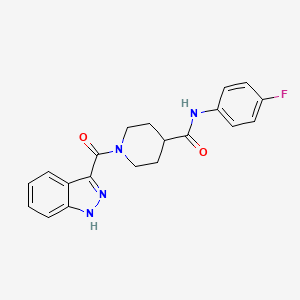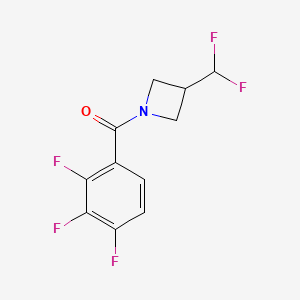![molecular formula C11H9N5 B2536032 6-(吡啶-2-基)-1H-吡唑并[3,4-b]吡啶-3-胺 CAS No. 946385-33-7](/img/structure/B2536032.png)
6-(吡啶-2-基)-1H-吡唑并[3,4-b]吡啶-3-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a pyridin-2-yl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
科学研究应用
6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
作用机制
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been found to serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It is known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function.
Biochemical Pathways
Compounds with similar structures have been found to have varied medicinal applications, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with similar structures have been found to have significant antibacterial and antifungal potential . This suggests that 6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine may also have antimicrobial effects.
生化分析
Biochemical Properties
The compound 6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is often through the formation of hydrogen bonds with amino acid residues like GLU315, SER316, ASP474, ALA520, and ASN522 .
Cellular Effects
In terms of cellular effects, this compound has been studied for its cytotoxicity in terms of percent viability of cells against HepG2 cells and found to be in the range of 70–80% up to 100 µM . It has also been found to have significant antibacterial and antifungal potential .
Molecular Mechanism
The molecular mechanism of action of 6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The molecular docking was carried out to observe the formation of H-bond and binding affinities against the receptor GlcN-6P .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable diketone or aldehyde, followed by cyclization to form the pyrazolo[3,4-b]pyridine core. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or dimethylformamide, and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for the commercial production of this compound .
化学反应分析
Types of Reactions
6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
相似化合物的比较
Similar Compounds
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline: Another heterocyclic compound with potential anticancer activity via PI3Kα inhibition.
2-(pyridin-2-yl)pyrimidine: Known for its antifibrotic activity and used in medicinal chemistry.
4-(1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine: Used as a ligand in coordination chemistry.
Uniqueness
6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine is unique due to its specific structural features that confer distinct biological activities. Its pyrazolo[3,4-b]pyridine core and pyridin-2-yl substituent provide a versatile scaffold for the development of new therapeutic agents and materials .
属性
IUPAC Name |
6-pyridin-2-yl-2H-pyrazolo[3,4-b]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-10-7-4-5-9(14-11(7)16-15-10)8-3-1-2-6-13-8/h1-6H,(H3,12,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXURMFOCVXBHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=NNC(=C3C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole](/img/structure/B2535949.png)
![4-methoxy-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2535950.png)



![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2535959.png)
![spiro[3H-1,3-benzoxazine-2,1'-cyclopentane]-4-one](/img/structure/B2535960.png)
![3-methoxy-1-methyl-N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxamide](/img/structure/B2535961.png)

![4-fluoro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2535963.png)


![(E)-3-[5-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]prop-2-enoic acid](/img/structure/B2535967.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-chlorobenzamide](/img/structure/B2535971.png)
